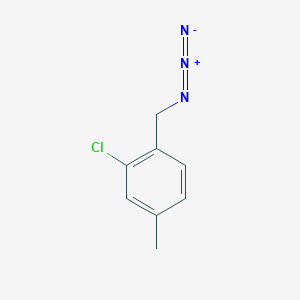

1-(Azidomethyl)-2-chloro-4-methylbenzene

Description

Properties

IUPAC Name |

1-(azidomethyl)-2-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-6-2-3-7(5-11-12-10)8(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRCPGXDFJIHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azidomethyl)-2-chloro-4-methylbenzene, a compound featuring an azide functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-(Azidomethyl)-2-chloro-4-methylbenzene typically involves the conversion of commercially available precursors through nucleophilic substitution reactions. The azide group is introduced via a reaction with sodium azide, often following a bromination step to facilitate the substitution. The overall yield and purity can vary based on reaction conditions, such as temperature and solvent choice.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azide-containing compounds, including 1-(Azidomethyl)-2-chloro-4-methylbenzene. In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 45 |

| PC-3 | 60 |

These values indicate that while the compound shows promise, further optimization may be required to enhance its efficacy against these cancer types .

The mechanism by which 1-(Azidomethyl)-2-chloro-4-methylbenzene exerts its biological effects is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules. The azide group can undergo reduction to form amines, which are known to participate in various biochemical pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Tests against common bacterial strains have shown inhibition zones indicating antibacterial effects, although specific IC50 values remain to be determined.

Case Studies

- Anticancer Study : A recent study focused on the effects of 1-(Azidomethyl)-2-chloro-4-methylbenzene on MCF-7 cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in sub-G1 phase cells, indicative of apoptotic activity .

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of several azide derivatives, including 1-(Azidomethyl)-2-chloro-4-methylbenzene. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) that warrant further exploration .

Scientific Research Applications

Organic Synthesis

Azide Chemistry : The azide functional group is a versatile moiety in organic synthesis, particularly in the formation of triazoles through the "click" reaction. 1-(Azidomethyl)-2-chloro-4-methylbenzene can serve as a precursor for synthesizing various heterocycles.

- Synthesis of Heterocycles : A notable application involves the reaction of azides with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper catalysis and has been extensively studied for its efficiency and regioselectivity. For example, reactions involving this compound have demonstrated high yields (up to 99%) in the synthesis of complex furoindole derivatives when reacted with tryptamine substrates .

| Reaction Type | Yield (%) | Substrate |

|---|---|---|

| Azide-Alkyne Cycloaddition | 72-99 | Various aryl azides |

| Triazole Formation | 86 | N-cinnamyl-4-methyl-N-(naphthalen-2-yl)benzenesulfonamide |

Medicinal Chemistry

The azide group is significant in medicinal chemistry due to its ability to modify biological molecules and develop new pharmaceuticals.

- Anticancer Agents : Research has indicated that azide-containing compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives related to 1-(Azidomethyl)-2-chloro-4-methylbenzene demonstrate significant inhibition of cell proliferation in various cancer models.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 1.2 |

| SH-SY5Y | 1.5 |

| U2OS | 1.8 |

These findings suggest potential therapeutic applications of this compound in developing anticancer agents .

Material Science

Polymer Chemistry : The incorporation of azides into polymer matrices can lead to advanced materials with enhanced properties.

- Click Chemistry for Polymers : 1-(Azidomethyl)-2-chloro-4-methylbenzene can be utilized in the synthesis of functionalized polymers through click chemistry, resulting in materials with tailored properties for specific applications such as drug delivery systems or sensors.

Case Study 1: Synthesis of Triazole Derivatives

In a study published by MDPI, researchers successfully synthesized various triazole derivatives using 1-(Azidomethyl)-2-chloro-4-methylbenzene as a starting material. The reactions were optimized for yield and regioselectivity, showcasing the compound's utility in generating complex molecular architectures .

Case Study 2: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of several azide derivatives on cancer cell lines. The results indicated that compounds derived from 1-(Azidomethyl)-2-chloro-4-methylbenzene exhibited significant inhibitory activity, suggesting their potential role as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Solubility and Hydrophobicity :

Methyl and chloro substituents increase hydrophobicity compared to polar groups (e.g., -F, -OCH3). This makes the target compound less soluble in aqueous media but more compatible with organic solvents, a critical factor in corrosion inhibition applications (e.g., adsorption on steel surfaces) .Thermal Stability :

Chlorine’s EWG effect may enhance thermal stability relative to 1-(azidomethyl)-4-iodobenzene (), where the weaker C-I bond could lead to decomposition at lower temperatures.

Data Table: Key Comparisons

Research Findings and Implications

- Synthetic Challenges :

Steric hindrance from the ortho-chloro group may necessitate modified reaction conditions (e.g., elevated temperatures or prolonged reaction times) compared to para-substituted analogs . - Corrosion Inhibition Potential: The compound’s hydrophobicity and halogen content position it as a candidate for corrosion inhibitors, though experimental validation is required to compare its performance with existing analogs .

Preparation Methods

Starting Materials

- 2-chloro-4-methylbenzyl chloride (or 2-chloro-1-methyl-4-(chloromethyl)benzene)

- Sodium azide (NaN3) as the azide source

- Suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate nucleophilic substitution.

Laboratory-Scale Synthesis

- Step 1: Preparation or procurement of 2-chloro-4-methylbenzyl chloride. This compound is typically synthesized by chloromethylation of 2-chloro-4-methylbenzene or related precursors.

- Step 2: Nucleophilic substitution reaction where sodium azide is reacted with the benzyl chloride derivative. The azide ion (N3-) displaces the chloride ion on the benzylic position, forming 1-(azidomethyl)-2-chloro-4-methylbenzene.

- Reaction conditions:

- Solvent: DMF or DMSO to ensure solubility of sodium azide and substrate

- Temperature: Elevated temperatures (e.g., 50–80 °C) to promote substitution

- Reaction time: Several hours until completion monitored by TLC or other analytical techniques

- Work-up: Extraction with organic solvents, washing, and purification by column chromatography or recrystallization to isolate the pure azide compound.

Industrial-Scale Synthesis

- Industrial production methods mirror laboratory synthesis but are scaled up with enhanced safety and efficiency measures due to the hazardous nature of azides.

- Use of continuous flow reactors and automated systems ensures controlled reaction conditions, minimizing risks of azide decomposition or explosion.

- Purification steps are optimized to achieve high yield and purity, often exceeding 90% yield.

- The process involves careful control of stoichiometry, temperature, and solvent systems to maximize reaction efficiency and minimize by-products.

Reaction Mechanism

- The nucleophilic substitution proceeds via an SN2 mechanism, where the azide ion attacks the electrophilic benzylic carbon bearing the chloride, displacing the chloride ion and forming the azidomethyl group.

- The reaction benefits from the benzylic position’s enhanced reactivity due to resonance stabilization of the transition state.

- The presence of electron-withdrawing chlorine at the ortho position and methyl at the para position influences the reactivity and regioselectivity.

Data Table: Summary of Preparation Parameters

| Parameter | Laboratory Method | Industrial Method | Notes |

|---|---|---|---|

| Starting material | 2-chloro-4-methylbenzyl chloride | Same as laboratory | Prepared by chloromethylation or purchased |

| Azide source | Sodium azide (NaN3) | Sodium azide (NaN3) | High purity required |

| Solvent | DMF or DMSO | DMF or DMSO | Polar aprotic solvents preferred |

| Temperature | 50–80 °C | Controlled, often 50–80 °C | Temperature control critical for safety |

| Reaction time | Several hours (4–8 h) | Optimized for throughput (1–4 h) | Reaction monitored by analytical methods |

| Yield | 70–90% | >90% | Industrial methods optimized for yield |

| Purification | Column chromatography or recrystallization | Distillation, crystallization, or chromatography | Scaled purification techniques |

| Safety considerations | Handle azides with care, avoid heat and shock | Use of continuous flow reactors and automation | Azides are potentially explosive |

Research Findings and Optimization

- Research shows that the choice of solvent and temperature critically affects the yield and purity of 1-(azidomethyl)-2-chloro-4-methylbenzene. DMF is preferred due to its ability to dissolve both sodium azide and organic substrates effectively.

- Continuous flow synthesis enhances safety and scalability by minimizing the quantity of azide in the reactor at any time, reducing explosion risk.

- Reaction kinetics studies indicate that the nucleophilic substitution follows pseudo-first-order kinetics with respect to the benzyl chloride substrate under excess sodium azide.

- Purity and yield can be improved by controlling the molar ratio of sodium azide and by using phase transfer catalysts in some cases, although this is less common for this substrate.

Alternative or Related Synthetic Routes

- While the nucleophilic substitution of benzyl chloride with sodium azide is the standard, alternative methods such as diazotization followed by azide substitution on aromatic amines are theoretically possible but less practical for this compound due to regioselectivity and safety concerns.

- No significant alternative industrial methods have been reported for this compound specifically, underscoring the efficiency of the nucleophilic substitution route.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(azidomethyl)-2-chloro-4-methylbenzene, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). For example, heating 1-(chloromethyl)-2-chloro-4-methylbenzene with NaN₃ in polar aprotic solvents like DMF or DMSO at 60–80°C for 5–8 hours yields the azide derivative. Reaction efficiency can be enhanced by optimizing solvent polarity, stoichiometry (1:1.2 molar ratio of chloromethyl precursor to NaN₃), and inert atmosphere conditions to avoid side reactions .

- Validation : Monitor reaction progress via TLC (Rf ~0.4–0.5 in EtOAc/heptane 1:8) and confirm purity using NMR (e.g., δ ~4.35 ppm for –CH₂N₃ protons) .

Q. How can researchers safely handle 1-(azidomethyl)-2-chloro-4-methylbenzene given its potential hazards?

- Safety Protocols :

- Storage : Keep in a cool, dry, and well-ventilated area away from heat, light, and reducing agents (e.g., metals, amines). Store in amber glass under nitrogen .

- Handling : Use explosion-proof equipment, anti-static clothing, and fume hoods. Avoid contact with skin/eyes due to acute toxicity (H302, H315) and potential carcinogenicity (H351) .

- Decomposition : Decomposes exothermically above 200°C, releasing toxic gases (e.g., HN₃). Equip labs with CO detectors and emergency ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- ¹H/¹³C NMR : Key signals include δ ~4.35 ppm (–CH₂N₃), δ ~2.35 ppm (–CH₃), and aromatic protons at δ ~6.8–7.3 ppm. Carbon signals for –N₃ and –Cl groups appear at δ ~50–55 ppm and ~125–130 ppm, respectively .

- IR Spectroscopy : Confirm azide stretch at ~2100–2150 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 167.596 (C₇H₆ClN₃) .

Advanced Research Questions

Q. How does the reactivity of 1-(azidomethyl)-2-chloro-4-methylbenzene in 1,3-dipolar cycloadditions compare to other aryl azides?

- Mechanistic Insights : The electron-withdrawing –Cl and –CH₃ groups influence reactivity. The –Cl group reduces electron density at the azide, slowing cycloaddition with alkynes. However, steric effects from the –CH₃ group may stabilize transition states in click reactions. Compare kinetics with model azides (e.g., benzyl azide) using differential scanning calorimetry (DSC) or in situ FTIR .

- Case Study : Cycloaddition with phenylacetylene under Cu(I) catalysis yields triazole derivatives with ~75% efficiency in DMF at 60°C. Optimize by adjusting catalyst loading (1–5 mol%) and solvent polarity .

Q. What computational approaches can predict the stability and electronic properties of this compound?

- Computational Workflow :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. The –N₃ group lowers LUMO energy (~-1.5 eV), enhancing electrophilicity .

- Molecular Dynamics : Simulate thermal decomposition pathways to identify critical stability thresholds (e.g., bond dissociation energies of –N₃ group) .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to validate models .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Data Reconciliation :

- Experimental Reassessment : Perform DSC/TGA under controlled heating rates (5–10°C/min) to detect exothermic decomposition events. Published discrepancies may arise from impurities or moisture content .

- Contextual Analysis : Compare stability studies in different solvents (e.g., DMF vs. THF) and oxygen levels. Azides are more stable in anhydrous, oxygen-free environments .

Q. What are the applications of this compound in photoaffinity labeling or bioconjugation?

- Bioconjugation Strategies :

- Photoaffinity Probes : UV irradiation (λ = 254–365 nm) generates nitrenes that crosslink with biomolecules (e.g., proteins). Optimize labeling efficiency by varying irradiation time (5–30 min) and using radical scavengers (e.g., TEMPO) to reduce nonspecific binding .

- Click Chemistry : Conjugate with alkyne-modified biomolecules (e.g., peptides) for targeted drug delivery systems. Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodological Notes

- Synthetic Reproducibility : Use freshly distilled solvents (DMF/DMSO) to avoid side reactions with residual amines or water.

- Data Repositories : Cross-validate spectral data with PubChem (CID: 167.596) and CAS Common Chemistry (77721-46-1) .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (UN 1593 for azides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.